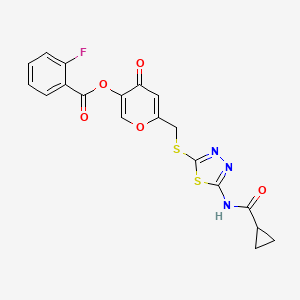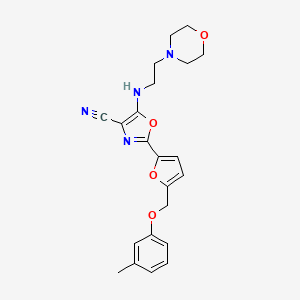
Amino(3-fluoro-5-methylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from various precursors. For instance, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, indicating the use of fluorinated precursors and imino group introduction in the synthesis of complex molecules . Similarly, 4-amino-3-fluorophenylboronic acid was synthesized from 4-bromo-2-fluoroaniline, involving a lithium-bromine exchange and subsequent reactions . These methods suggest that the synthesis of amino(3-fluoro-5-methylphenyl)acetic acid could potentially involve halogenated aniline derivatives and protective group strategies.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the stereochemical structure of the synthesized (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid was unambiguously determined . This implies that similar analytical techniques could be employed to elucidate the structure of this compound.
Chemical Reactions Analysis
The papers describe various chemical reactions, such as the use of peptide coupling reactions in the synthesis of α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)acetyl] amino}-2-methyl butyric acid . Additionally, the synthesis of 3-amino-5-substituted 1,2,4-oxadiazoles involves aroylation or alkanoylation followed by thermally-induced ring-degenerate equilibration and acid hydrolysis . These reactions highlight the complexity and diversity of chemical transformations that could be relevant to the synthesis and modification of this compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some context. For instance, the pKa value of 4-amino-3-fluorophenylboronic acid was reported to be relatively low, which affects its behavior in different pH environments . This information can be useful in predicting the acid-base properties and solubility of this compound in various media.
Applications De Recherche Scientifique
Crystal Structure and Molecular Interaction
Amino(3-fluoro-5-methylphenyl)acetic acid and its derivatives exhibit interesting crystal structures and molecular interactions. For instance, a study on the crystal structure of related fluorinated compounds revealed that amino H atoms form hydrogen bonds to carboxylate O atoms of adjacent molecules in the crystal, suggesting potential applications in understanding molecular interactions and designing novel materials or drugs (Burns & Hagaman, 1993).
Synthesis and Structural Analysis
The synthesis of compounds structurally similar to this compound has been extensively studied, with some compounds exhibiting anticancer activity. For example, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was studied and its structure was characterized, hinting at its potential in drug development (Liu Ying-xiang, 2007). Moreover, the crystal structure of 2(R)-(5-fluorouracil-1-yI)acetyl-2-phenylglycin dimethylformamide solvate, a compound related to this compound, was analyzed to understand its molecular structure and potential applications (Hu et al., 2006).
Antitumor Activities and Drug Synthesis
The compound and its derivatives are also involved in the synthesis of drugs with antitumor activities. For instance, studies have synthesized and tested compounds like (S/R)-methyl 2-(5-fluorouracil-1-ylaceto)amino-3-phenylpropanoate, indicating some degree of antitumor effects in vitro (Wang Yuan-chao, 2011).
Fluorinated Compounds for Intracellular pH Measurement
Fluorinated derivatives of amino acids, including those structurally related to this compound, have been synthesized for intracellular pH measurement. These compounds exhibit pH-sensitive properties and negligible affinity for physiological levels of other ions, highlighting their potential in biological and medical research (Rhee et al., 1995).
Safety and Hazards
The safety information for Amino(3-fluoro-5-methylphenyl)acetic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
While specific future directions for Amino(3-fluoro-5-methylphenyl)acetic acid are not available, research on fluorescent amino acids has intensified in recent years. These compounds are widely used as building units to enhance the fluorescence properties of other molecules. Peptide-based fluorescence technology has expanded research in the field of biochemistry .
Propriétés
IUPAC Name |
2-amino-2-(3-fluoro-5-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-2-6(4-7(10)3-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWWMRCQGUOKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B2526662.png)


![ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2526669.png)

![(E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526671.png)
![2-((4-isopropylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2526672.png)


![8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2526676.png)
![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2526678.png)

![methyl 3-{2-[2-(cyclohexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2526684.png)
